molecular formula C16H20N2O2 B1227941 2-(Piperidin-1-yl)ethyl 1H-indole-3-carboxylate

2-(Piperidin-1-yl)ethyl 1H-indole-3-carboxylate

Cat. No.: B1227941
M. Wt: 272.34 g/mol
InChI Key: YGKPIROTKVQCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB 203186 involves the reaction of 1H-indole-3-carboxylic acid with 1-(2-chloroethyl)piperidine in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for SB 203186 are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness. Industrial production would likely involve optimization of reaction conditions, use of continuous flow reactors, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

SB 203186 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the indole ring and the piperidine moiety. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction reactions can modify the functional groups on the indole ring .

Scientific Research Applications

SB 203186 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the 5-HT4 receptor and its interactions with other compounds.

    Biology: Helps in understanding the role of 5-HT4 receptors in various physiological processes, including cardiac function and gastrointestinal motility.

    Medicine: Investigated for its potential therapeutic applications in treating conditions like irritable bowel syndrome and cardiac arrhythmias.

    Industry: Utilized in the development of new drugs targeting the 5-HT4 receptor

Mechanism of Action

SB 203186 exerts its effects by competitively binding to the 5-HT4 receptor, thereby blocking the action of serotonin. This inhibition prevents the positive chronotropic effects of serotonin on cardiac tissue, which can be beneficial in conditions where excessive cardiac stimulation is undesirable. The molecular targets include the 5-HT4 receptors located in the heart and gastrointestinal tract .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SB 203186 is unique due to its high potency and selectivity for the 5-HT4 receptor. It is 12 times more selective for the 5-HT4 receptor compared to SDZ 205-557 and significantly more potent than tropisetron .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

2-piperidin-1-ylethyl 1H-indole-3-carboxylate

InChI

InChI=1S/C16H20N2O2/c19-16(20-11-10-18-8-4-1-5-9-18)14-12-17-15-7-3-2-6-13(14)15/h2-3,6-7,12,17H,1,4-5,8-11H2

InChI Key

YGKPIROTKVQCCU-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32

Synonyms

(1-piperidinyl)ethyl 1H-indole-3-carboxylate
SB 203186
SB-203186

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Piperidineethanol was reacted with 1H-indole-3-carboxylic acid chloride using the method described in Example 1 a to afford 2-(1-piperidyl)ethyl 1H-indole-3-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-1-yl)ethyl 1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-1-yl)ethyl 1H-indole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
2-(Piperidin-1-yl)ethyl 1H-indole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
2-(Piperidin-1-yl)ethyl 1H-indole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
2-(Piperidin-1-yl)ethyl 1H-indole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(Piperidin-1-yl)ethyl 1H-indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.